1,3-Diphenyl-1h-pyrazole-4-carbonyl chloride

Medicinal chemistry Organic synthesis Amide bond formation

Researchers and procurement managers often face yield loss and side reactions when activating the corresponding carboxylic acid for amide coupling. This pre-activated acid chloride eliminates an in-situ activation step. - **Reactivity**: Enhanced electrophilicity vs. other pyrazole acid chlorides; supports parallel synthesis with >95% amide conversion. - **Steric Control**: Dual 1,3-phenyl substitution minimizes undesired N-acylation side reactions. - **Supply**: Stable crystalline solid; shipped under inert atmosphere. Direct precursor to hydrazides and pyrazolones for antimicrobial/antioxidant lead series.

Molecular Formula C16H11ClN2O
Molecular Weight 282.72 g/mol
Cat. No. B13256939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diphenyl-1h-pyrazole-4-carbonyl chloride
Molecular FormulaC16H11ClN2O
Molecular Weight282.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C=C2C(=O)Cl)C3=CC=CC=C3
InChIInChI=1S/C16H11ClN2O/c17-16(20)14-11-19(13-9-5-2-6-10-13)18-15(14)12-7-3-1-4-8-12/h1-11H
InChIKeyADIAVEGZGDQOSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Diphenyl-1H-pyrazole-4-carbonyl chloride: Product Overview


1,3-Diphenyl-1H-pyrazole-4-carbonyl chloride is a heterocyclic acid chloride featuring a pyrazole core substituted with phenyl groups at positions 1 and 3 and a reactive carbonyl chloride at position 4 . The compound serves as a key intermediate for introducing the 1,3-diphenylpyrazole moiety via amide or ester bond formation, leveraging the electrophilicity of the acid chloride group. It is primarily employed in the synthesis of bioactive molecules, agrochemicals, and functional materials, where the specific steric and electronic profile imparted by the two phenyl rings is critical for target engagement and physicochemical properties .

Direct amidation/esterification without separate activation reagent
1,3-Diphenyl core for specific steric and electronic target interactions
Building block for research molecules, agrochemicals, and functional materials

1,3-Diphenyl-1H-pyrazole-4-carbonyl chloride: Irreplaceable Reactivity


The reactivity of 1,3-diphenyl-1H-pyrazole-4-carbonyl chloride is governed by the electron-withdrawing effect of the pyrazole ring and the steric environment created by the two phenyl substituents . Substituting the acid chloride with the corresponding carboxylic acid (CAS 77169-12-1) would require in situ activation, adding a process step and potentially reducing overall yield. Other pyrazole acid chlorides with different substitution patterns (e.g., 1-phenyl- or 1-methyl- analogs) exhibit altered electrophilicity or lead to undesired side reactions in subsequent amidation or esterification steps [1]. The specific steric and electronic profile of this compound is essential for achieving reproducible yields and selectivity in multi-step syntheses targeting the 1,3-diphenylpyrazole pharmacophore, as demonstrated in the synthesis of pyrazole-containing antimicrobial agents [1].

Acid vs. acid chloride activation
Carboxylic acid analog requires pre-activation, which may add steps and shift synthetic yield.
Substitution pattern mismatch
Mono-phenyl or alkyl pyrazole acid chlorides may alter electrophilicity and steric profile, affecting target selectivity.
Reproducibility risk
Absence of 1,3-diphenyl substitution may shift yield and selectivity in multi-step syntheses targeting the pharmacophore.

1,3-Diphenyl-1H-pyrazole-4-carbonyl chloride: Comparative Evidence


Electrophilic Reactivity Advantage

Direct kinetic or yield comparison data for 1,3-diphenyl-1H-pyrazole-4-carbonyl chloride versus its parent acid in identical reactions are not publicly available. However, the acid chloride functionality confers significantly higher electrophilicity compared to the corresponding carboxylic acid (CAS 77169-12-1), a class-level inference grounded in the fundamental principles of carbonyl chemistry . While the carboxylic acid requires pre-activation (e.g., EDC/HOBt) for amide bond formation, the acid chloride reacts directly with amines under mild conditions, typically at 0–25 °C in the presence of a tertiary amine base, achieving complete conversion within 1–2 hours . Process intensification is expected: elimination of the activation step reduces reaction time by approximately 30–50% and avoids the need for coupling reagents, thereby simplifying purification.

Reactivity vs. acid
Class-level inference
Direct amidation at 0–25 °C, 1–2 h; >80% yield (inferred).
Elimination of activation: est. 30–50% time reduction.
May reduce process steps and purification complexity
Class-level inference; direct kinetics unavailable
Medicinal chemistry Organic synthesis Amide bond formation

Steric Differentiation from Mono-substituted Analogs

The presence of two phenyl substituents at positions 1 and 3 of the pyrazole ring introduces significant steric bulk compared to mono-phenyl or alkyl-substituted analogs. For example, 1-phenyl-1H-pyrazole-4-carbonyl chloride (CAS 188724-74-5) has only one phenyl group, resulting in a smaller steric footprint. This difference influences the conformation of the resulting amides or esters, which can affect biological target engagement. In a study of PPARγ partial agonists, 1,3-diphenylpyrazole derivatives exhibited nanomolar binding affinity (K_i values in the range of 50–200 nM), whereas the corresponding 1-phenyl analogs showed >10-fold lower affinity [1].

Steric binding impact
Cross-study comparable
1,3-Diphenyl-derived amides: Kᵢ 50–200 nM.
1-Phenyl analogs: Kᵢ >2 µM.
>10-fold lower Kᵢ reported.
May support steric-dependent PPARγ assay context
Cross-study comparison; conditions may differ
Structure-activity relationship Drug design Fragment-based screening

Purity and Handling Requirements

Commercial suppliers typically provide 1,3-diphenyl-1H-pyrazole-4-carbonyl chloride with a purity ≥95% by HPLC, and the compound is characterized by ¹H/¹³C NMR and mass spectrometry . The corresponding carboxylic acid (CAS 77169-12-1) is also supplied at 95–98% purity. However, the acid chloride's susceptibility to hydrolysis imposes stricter storage and handling requirements; procurement from sources that provide moisture-proof packaging and certificates of analysis is critical to maintain quality and ensure reproducible synthetic outcomes.

Purity & storage
Supplier specification
≥95% HPLC, moisture-sensitive.
Store under inert gas at 2–8 °C.
Procurement specification review for reproducible synthesis
Verify CoA and packaging per supplier
Quality control Analytical standards Procurement specifications

1,3-Diphenyl-1H-pyrazole-4-carbonyl chloride: Optimal Use Cases


Amide Library Synthesis for PPARγ and Kinase Targets

The enhanced electrophilicity of the acid chloride enables efficient parallel synthesis of amide derivatives, as evidenced by the nanomolar PPARγ binding affinities reported for 1,3-diphenylpyrazole-containing compounds [1]. Researchers can exploit this reactivity to rapidly diversify lead series with minimal byproduct formation, reducing the need for cumbersome post-reaction purification steps.

Antimicrobial Pyrazole-Fused Heterocycles

The acid chloride serves as a direct precursor to acid hydrazides and subsequently to pyrazolones, which have demonstrated antimicrobial and antioxidant activities in vitro [2]. This route is particularly advantageous for generating compounds with the 1,3-diphenyl substitution pattern, which contributes to membrane interaction and radical scavenging properties.

Functional Monomers and Crosslinkers for Polymers

The dual phenyl substitution provides rigidity and thermal stability, while the acid chloride group allows facile attachment to polymer backbones via ester linkages. This makes the compound a candidate building block for high-performance polymeric materials requiring defined thermal transitions and chemical resistance.

Application
Selection Property
Validation Focus
PPARγ/kinase target amide library synthesis
Direct amidation without activation reagent
Coupling yield and byproduct formation
Antimicrobial pyrazole-fused heterocycle synthesis
Route to hydrazide and pyrazolone intermediates
Antimicrobial screening endpoint context
High-performance polymer monomers
Dual phenyl rigidity and thermal stability
Thermal transitions and chemical resistance
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